molecular formula C20H27N3O2 B7348084 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide

2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide

Cat. No. B7348084
M. Wt: 341.4 g/mol
InChI Key: QMFQFJSCNYIAPF-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in a variety of studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of dopamine, a neurotransmitter that is involved in reward and motivation. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. It has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may have implications for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide for lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological processes. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders, which may make it a useful tool for drug development. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide, including further studies on its potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders. Additionally, research could be conducted to further elucidate the mechanisms of action of this compound and its effects on downstream signaling pathways. Finally, research could be conducted to develop new compounds based on the structure of this compound that may have even greater affinity for the dopamine D2 receptor and potential therapeutic effects.

Synthesis Methods

The synthesis of 2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide involves several steps, including the reaction of 2-methylbutan-2-ol with thionyl chloride to form 2-chloro-2-methylbutane. This compound is then reacted with N-(2-hydroxyethyl)benzamide to form the intermediate product, which is subsequently reacted with (2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-amine to form this compound.

Scientific Research Applications

2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in a variety of neurological processes, including reward, motivation, and addiction. This compound has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-(2-methylbutan-2-yl)-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-5-20(2,3)16-9-7-6-8-15(16)19(24)22-17-10-11-25-18(17)14-12-21-23(4)13-14/h6-9,12-13,17-18H,5,10-11H2,1-4H3,(H,22,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFQFJSCNYIAPF-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=CC=C1C(=O)NC2CCOC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=CC=C1C(=O)N[C@@H]2CCO[C@H]2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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